molecular formula C4H3IN2 B1298665 Iodopyrazine CAS No. 32111-21-0

Iodopyrazine

Cat. No.: B1298665
CAS No.: 32111-21-0
M. Wt: 205.98 g/mol
InChI Key: OYWPFIUVDKHHGQ-UHFFFAOYSA-N
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Description

Iodopyrazine is an organic compound with the chemical formula C4H3IN2. It is a derivative of pyrazine, where an iodine atom is substituted at the second position of the pyrazine ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodopyrazine can be synthesized through several methods. One common method involves the reaction of chloropyrazine with sodium iodide in the presence of acetic acid and sulfuric acid in acetonitrile. The reaction mixture is heated at reflux for several hours, followed by extraction and purification steps to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Iodopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Iodopyrazine derivatives are increasingly utilized in the pharmaceutical industry for their role as intermediates in drug synthesis. They have shown promise in the development of:

  • Antiviral Agents : Iodopyrazines are being investigated for their effectiveness against viral infections, particularly in the context of developing new antiviral drugs.
  • Anticancer Compounds : Research indicates that iodopyrazines can interact with specific biological targets associated with cancer progression, making them potential candidates for anticancer therapies .

Case Study : A study highlighted the use of iodopyrazines in synthesizing small molecule inhibitors for BCL6, a protein implicated in various cancers. The optimized this compound derivatives demonstrated strong antiproliferative activity in vitro, showcasing their potential as therapeutic agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : Researchers utilize iodopyrazines to create more complex heterocyclic compounds, which are essential for various chemical applications.
  • Reactions Leading to Diverse Products : The compound can undergo multiple reactions, yielding products such as azides and thiols, which are valuable in synthetic chemistry.

Biochemical Research

In biochemical studies, iodopyrazines are employed to explore various cellular mechanisms:

  • Biological Probes : this compound derivatives can act as probes to study biochemical pathways and interactions within cells. Their ability to modulate cellular processes makes them useful in understanding disease mechanisms .
  • Enzyme Interaction Studies : The compound's interactions with specific enzymes can provide insights into metabolic pathways and enzyme kinetics.

Material Science

This compound is also significant in material science due to its unique properties:

  • Development of Novel Materials : The compound is used to synthesize advanced materials such as polymers and coatings that exhibit improved performance characteristics due to the presence of iodine .
  • Applications in Diagnostics : Its iodine content enhances contrast in imaging techniques, making iodopyrazines potential candidates for diagnostic imaging agents .

Environmental and Analytical Chemistry

This compound has applications beyond pharmaceuticals and materials:

  • Environmental Monitoring : The compound can be utilized in analytical chemistry for detecting pollutants or specific biochemical markers.
  • Photolysis Studies : Research involving photolysis of iodopyrazines has provided insights into their reactivity under UV light, which is crucial for understanding their behavior in different environments .

Mechanism of Action

The mechanism of action of iodopyrazine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can be easily replaced by other nucleophiles, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2-Iodo-isonicotinic acid methyl ester
  • 2-Fluoropyridine
  • 2-Bromopyridine
  • Pyrazine

Comparison: Iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated pyrazines. For example, 2-fluoropyridine and 2-bromopyridine have different reactivity profiles due to the different halogen atoms. This compound’s reactivity is particularly useful in coupling reactions, making it a valuable compound in organic synthesis .

Biological Activity

Iodopyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound's effects.

Chemical Structure and Properties

This compound is a halogenated derivative of pyrazine, characterized by the presence of iodine in its structure. Its chemical formula is C4_4H3_3I2_2N2_2, and it exhibits unique reactivity due to the presence of the iodine atom. The structural features of this compound suggest potential interactions with various biological targets.

Antiviral Properties

Recent studies indicate that this compound derivatives, particularly methyl 3-amino-6-iodopyrazine-2-carboxylate, exhibit notable antiviral activity. Research shows that these compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. The mechanism often involves binding to specific viral proteins, which inhibits their function and disrupts the viral replication process.

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial properties. A study highlighted that certain this compound derivatives demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity is believed to stem from their ability to inhibit DNA synthesis, potentially by binding to the minor groove of DNA .

Case Studies and Research Findings

A variety of research studies have investigated the biological activities of this compound derivatives:

  • Antiviral Mechanism : In vitro studies showed that methyl 3-amino-6-iodopyrazine-2-carboxylate inhibited viral replication effectively in cell cultures. The compound's structural similarity to other bioactive compounds suggests its potential for further exploration in drug development.
  • Antibacterial Efficacy : Research conducted on this compound derivatives revealed significant antibacterial activity against Bacillus anthracis and other pathogens. The compounds were found to disrupt DNA synthesis, leading to bacterial cell death .
  • Pharmacokinetics : Studies on the pharmacokinetic properties of this compound derivatives demonstrated varying degrees of bioavailability and clearance rates in animal models, which are crucial for determining their therapeutic potential .

Data Table: Comparative Biological Activity of this compound Derivatives

CompoundActivity TypeMechanism of ActionReference
Methyl 3-amino-6-iodopyrazine-2-carboxylateAntiviralInhibition of viral enzyme activity
This compound derivative AAntibacterialInhibition of DNA synthesis
This compound derivative BAntibacterialMinor groove binding in DNA

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing iodopyrazine via diazotization?

this compound can be synthesized using a diazotization reaction with sodium nitrite and aqueous HI under controlled conditions. Key parameters include cooling the reaction mixture in an ice bath during nitrite addition, followed by stirring at 50°C for 30 hours. Post-reaction, extraction with Et₂O and purification via silica gel chromatography (1:1 CH₂Cl₂:hexanes) yield this compound in ~58% purity. Critical characterization methods include ¹H/¹³C NMR and HRMS .

Q. How does base selection influence regioselectivity in this compound metalation?

LTMP (lithium tetramethylpiperidide) outperforms LDA (lithium diisopropylamide) in regioselective metalation of this compound. The reaction requires precise timing: shorter accumulation times (~30 minutes) favor 3-substituted 2-iodopyrazine formation. Extended reaction times lead to decomposition, emphasizing the need for kinetic control .

Q. What analytical techniques are critical for characterizing this compound-based coordination polymers?

Single-crystal X-ray diffraction is essential for resolving structural dimorphism (e.g., orthorhombic vs. monoclinic phases in CuI coordination polymers). Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which reveal decomposition pathways and phase transitions .

Advanced Research Questions

Q. How does this compound's reactivity compare in palladium-catalyzed amination vs. carbonylative coupling?

this compound requires higher catalyst loadings (e.g., 0.05–0.1 mol% Pd) and longer reaction times in amination due to iodide ion accumulation, which slows catalytic turnover. In contrast, carbonylative coupling with CO (1–90 bar) achieves chemoselective N-alkyl/aryl-carboxamide formation without competing side reactions, highlighting ligand and pressure-dependent selectivity .

Q. What factors govern the elasticity of this compound-based coordination polymers?

Elasticity in materials like [CdI₂(I-pz)₂]ₙ is enhanced by modifying hydrogen-bonding networks via cocrystallization. Substituting ligands with hydrogen-donor coformers strengthens critical structural links, improving elastic flexibility. Synchrotron X-ray diffraction and stress-strain assays correlate mechanical performance with intermolecular interactions .

Q. Why does this compound exhibit lower thermal stability in coordination polymers compared to chloro-analogs?

this compound’s weaker Cu–N bonds and larger atomic radius reduce thermal stability. For example, CuI-iodopyrazine Form I decomposes at lower temperatures (~150°C) than chloropyrazine derivatives due to weaker coordination and increased lattice strain .

Q. How can chemoselectivity be controlled in trifluoromethylation of this compound?

Using benzimidazoline catalysts, trifluoromethylation achieves 63% yield under mild conditions. Heteroaryl iodides (e.g., this compound) require electron-deficient ligands to stabilize intermediates. ¹⁹F NMR spectroscopy monitors reaction progress and quantifies yields .

Q. Methodological Considerations

Q. What strategies mitigate iodide ion interference in palladium-catalyzed reactions with this compound?

  • Ligand optimization : Bulky phosphine ligands (e.g., Xantphos) reduce iodide inhibition by stabilizing Pd(0) intermediates.
  • Scavengers : Adding silver salts (Ag₂CO₃) precipitates iodide ions, improving catalytic efficiency.
  • Flow chemistry : Continuous removal of iodide via membrane filtration prevents accumulation .

Q. How to resolve contradictions in regioselectivity data for this compound functionalization?

Conflicting reports on substitution patterns often arise from solvent polarity and temperature variations. For example, polar aprotic solvents (DMF) favor C-3 substitution, while nonpolar solvents (THF) shift selectivity to C-2. Computational DFT studies validate these trends by modeling transition-state energies .

Properties

IUPAC Name

2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPFIUVDKHHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953990
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32111-21-0
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodopyrazine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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